N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate
Description
Systematic Nomenclature and Synonyms
The compound is formally named (2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid under IUPAC guidelines. This nomenclature reflects its core structure:
- An L-arginine backbone with a guanidino group at position 5.
- A 2-(2,2-diphenylethoxy)acetyl moiety linked to the α-amino group of arginine.
- A trifluoroacetic acid counterion forming a salt with the protonated guanidino group.
Key Synonyms:
The term "SB290157" typically refers to the free base form (C22H28N4O4), while "SB290157 trifluoroacetate" specifies the salt (C24H29F3N4O6).
Molecular Formula and Weight Analysis
The molecular composition of the compound is defined by its parent structure and counterion:
The trifluoroacetate counterion contributes 21.7% of the salt’s total molecular weight. X-ray crystallography or high-resolution mass spectrometry would be required to confirm the empirical formula, though these data are not explicitly reported in available literature.
Crystallographic Data and Conformational Studies
While full crystallographic data (e.g., space group, unit cell parameters) remain unpublished, structural insights derive from computational models and spectroscopic analyses:
Key Conformational Features:
- Arginine Backbone : The L-arginine adopts an extended conformation, with the guanidino group participating in salt bridge formation with trifluoroacetate.
- Diphenylethoxyacetyl Group : The 2,2-diphenylethoxy moiety introduces steric bulk, likely influencing receptor binding pocket interactions.
- Torsional Flexibility :
Solid-State NMR Evidence:
In studies of analogous C3aR ligands, the α-helical propensity of peptide antagonists contrasts with the linear conformation observed in non-peptidic compounds like SB290157. This structural distinction may explain its selectivity for C3aR over C5aR.
Counterion Interactions in Trifluoroacetate Salts
The trifluoroacetate (TFA) counterion critically influences the compound’s physicochemical properties:
Interaction Mechanism:
Functional Impacts:
Comparative studies of SB290157 analogs suggest that replacing TFA with other counterions (e.g., chloride) alters crystallization kinetics but not receptor antagonism.
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRMPPVJAQWGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate involves several key strategies, primarily categorized into solid-phase and solution-phase methods. Both approaches utilize L-arginine derivatives as the core building blocks.
Reaction Scheme Overview
The general synthetic pathway involves:
- Protection of L-arginine's functional groups
- Coupling with (2,2-diphenylethoxy)acetic acid
- Selective deprotection steps
- Formation of the trifluoroacetate salt
- Purification of the final product
Solid-Phase Synthesis Methods
Solid-phase peptide synthesis (SPPS) represents the most common approach for preparing this compound, utilizing various resins as solid supports.
Wang Resin-Based Synthesis
Resin Loading
The synthesis begins with loading L-arginine onto Wang resin:
- Preswelling of Wang resin in dichloromethane (DCM) for 30 minutes followed by filtration.
- Preparation of a mixture containing Fmoc-Arg(Pbf)-OH (5 equivalents), HOBt (5 equivalents), DIC (5 equivalents), and DMAP (0.3 equivalents) in DCM:DMF (2:1).
- Addition of the activated amino acid solution to the resin with agitation for 3 hours.
- Washing steps with DMF (3 × 30 seconds), MeOH (3 × 30 seconds), and DCM (3 × 30 seconds).
- Repetition of coupling to ensure high loading efficiency.
Fmoc Deprotection
The Fmoc protecting group is removed using the following protocol:
- Treatment with 40% piperidine in DMF for 3 minutes with agitation.
- Filtration and subsequent treatment with 20% piperidine in DMF for 12 minutes.
- Thorough washing with DMF (6 × 30 seconds).
Coupling with (2,2-diphenylethoxy)acetic acid
This critical step introduces the key structural element:
- Preparation of (2,2-diphenylethoxy)acetic acid (5 equivalents) with an appropriate coupling agent such as HBTU (5 equivalents) in DMF.
- Addition of DIPEA (10 equivalents) as a base.
- Addition to the resin and agitation for 40-60 minutes.
- Washing with DMF (4 × 30 seconds).
Cleavage and Deprotection
The final peptide is released from the resin:
- Treatment with a TFA-based cleavage cocktail containing appropriate scavengers.
- Agitation for 1-1.5 hours depending on peptide length.
- Filtration and washing of the resin with TFA.
- Evaporation of the combined filtrates and precipitation of the peptide using cold MTBE-ether.
- Centrifugation, removal of supernatant, dissolution in water, and lyophilization.
Alternative Resin Systems
Rink Amide Resin Method
An alternative approach uses Rink amide resin:
- Preswelling of Rink amide resin in DMF for 30 minutes followed by filtration.
- Fmoc deprotection using the standard piperidine protocol.
- Coupling of Fmoc-Arg(Pbf)-OH followed by (2,2-diphenylethoxy)acetic acid using similar protocols as for Wang resin.
- Cleavage and purification steps to obtain the final product.
2-Chlorotrityl Chloride Resin Method
This method offers advantages for certain applications:
- Preswelling of 2-chlorotrityl chloride resin in DCM for 30 minutes.
- Addition of a solution containing Fmoc-Arg(Pbf)-OH (1.2 equivalents) and DIPEA (4.8 equivalents) in dry DCM.
- Agitation for 2 hours, followed by treatment with a mixture of DCM, DIPEA, and MeOH (17:1:2).
- Standard washing, deprotection, coupling, and cleavage steps.
Solution-Phase Synthesis Methods
While solid-phase methods are predominant, solution-phase approaches offer advantages in scalability.
Direct Coupling Method
This approach involves direct coupling of protected L-arginine with (2,2-diphenylethoxy)acetic acid:
- Preparation of protected L-arginine (typically with Boc or Pbf protecting groups).
- Activation of (2,2-diphenylethoxy)acetic acid using coupling reagents such as DCC/HOBt or HATU/DIPEA.
- Coupling reaction in an appropriate solvent system (DMF or DCM/DMF mixture).
- Selective deprotection steps.
- TFA salt formation and purification.
Oxazole-Based Approach
An alternative method involves an oxazole intermediate:
Purification and Characterization
Purification Techniques
Several methods are employed for purification:
Precipitation
- Evaporation of reaction solvents.
- Addition of cold ether or MTBE to precipitate the product.
- Centrifugation and collection of the precipitate.
Chromatographic Methods
- Reverse-phase HPLC using C18 columns.
- Ion exchange chromatography, particularly for removing excess TFA.
- Size exclusion chromatography for higher purity requirements.
Analytical Characterization
Complete characterization typically includes:
Structural Confirmation
| Analytical Method | Parameters | Information Obtained |
|---|---|---|
| NMR Spectroscopy | 1H, 13C, and 19F NMR | Structural confirmation |
| Mass Spectrometry | ESI-MS or MALDI-TOF | Molecular weight verification |
| Infrared Spectroscopy | ATR-FTIR | Functional group identification |
Purity Assessment
| Analytical Method | Typical Specification | Purpose |
|---|---|---|
| HPLC | ≥99% purity | Chemical purity assessment |
| Elemental Analysis | Within ±0.4% of theoretical values | Compositional verification |
| Optical Rotation | [α]D20 measurement | Stereochemical purity |
Optimization Strategies
Coupling Efficiency Optimization
Several factors influence coupling efficiency:
Coupling Reagents Comparison
| Coupling Reagent | Advantages | Limitations |
|---|---|---|
| HBTU/DIPEA | Good activation, minimal racemization | Less effective for sterically hindered amino acids |
| HATU/DIPEA | Superior activation, reduced racemization | Higher cost |
| DIC/HOBt | Excellent for automated syntheses | May require longer reaction times |
| PyBOP®/DIPEA | Effective for sulfamyl-based resins | Variable loading efficiencies (44-95%) |
Reaction Conditions
Temperature, reaction time, and solvent system significantly impact yield and purity:
Arginine Protection Strategies
The guanidino group of arginine requires careful protection:
Cleavage and Deprotection Optimization
For optimal results during cleavage and deprotection:
- Addition of scavengers such as ethanedithiol, water, or triisopropylsilane to TFA cleavage mixtures.
- Using ethanedithiol/trifluoroacetic acid or water/trifluoroacetic acid in ratios of 2/8 to 0.5/9.5.
- Incorporation of S-acetamidomethyl-cysteine (H-Cys(Acm)-OH) as an additional scavenger for certain applications.
Case Study: Specific Synthesis Protocol for SB290157
The following represents a detailed protocol based on published methods:
Materials and Reagents
- Fmoc-Arg(Pbf)-Wang resin (loading: 0.25-0.40 mmol/g)
- (2,2-diphenylethoxy)acetic acid
- HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-diisopropylethylamine)
- Piperidine
- DMF (N,N-dimethylformamide)
- DCM (dichloromethane)
- TFA (trifluoroacetic acid)
- Appropriate scavengers (triisopropylsilane, ethanedithiol, water)
- Diethyl ether/MTBE for precipitation
Step-by-Step Procedure
Resin Preparation
Fmoc Removal
- Treat resin with 40% piperidine in DMF for 3 minutes.
- Filter and treat with 20% piperidine in DMF for 12 minutes.
- Wash thoroughly with DMF (6 × 30 seconds).
Coupling Reaction
- Dissolve (2,2-diphenylethoxy)acetic acid (5 eq., 0.5M solution) in DMF.
- Add HATU (5 eq., 0.5M solution) in DMF.
- Add DIPEA (10 eq., 2.0M solution) in NMP.
- Add mixture to resin and agitate for 40-60 minutes.
- Wash with DMF (4 × 30 seconds).
Cleavage and Deprotection
- Prepare cleavage cocktail: TFA/water/triisopropylsilane (95:2.5:2.5).
- Add to resin and agitate for 1.5 hours.
- Filter resin and wash with TFA.
- Reduce volume of filtrate under nitrogen stream.
- Add cold diethyl ether to precipitate product.
- Centrifuge, discard supernatant, and wash precipitate with cold ether.
Salt Formation
- Dissolve the crude product in water.
- Add equivalent amount of TFA.
- Lyophilize to obtain this compound as a white powder.
Purification
- Purify by preparative HPLC using a C18 column.
- Mobile phase: Gradient of water/acetonitrile containing 0.1% TFA.
- Collect desired fractions and lyophilize to obtain the pure compound.
Chemical Reactions Analysis
SB290157 trifluoroacetate primarily functions as a competitive antagonist of C3aR. It inhibits C3a-induced calcium mobilization and chemotaxis in various cell types . The compound does not antagonize other chemotactic G protein-coupled receptors, making it highly selective for C3aR . The major products formed from these reactions are typically the inhibited or altered cellular responses to C3a stimulation.
Scientific Research Applications
N2-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate, also known as SB 290157 trifluoroacetate, is a synthetic compound recognized as a potent and selective antagonist of the C3a receptor (C3aR) . The following describes its applications:
Biological Activity
SB 290157 trifluoroacetate functions as an antagonist of the C3a receptor, with IC50 values ranging from 27 to 30 nM for C3a-induced Ca2+ mobilization in vitro and ex vivo . It selectively binds to the C3aR, without antagonizing the C5aR or other chemotactic G protein-coupled receptors .
In vitro and ex vivo studies
- C3a Receptor Antagonism : SB 290157 effectively blocks C3a-induced C3aR internalization in human neutrophils and inhibits C3a-induced Ca2+ mobilization in rat basophilic leukemia (RBL)-2H3 cells expressing murine, guinea pig, or human C3aR . The IC50 values for blocking C3a-induced internalization of C3aR in human neutrophils and C3a-induced Ca2+ mobilization in RBL-2H3 cells expressing murine, guinea pig, or human C3aR are 7, 12.5, and 27.7 nM, respectively .
- ATP Release Inhibition : The compound also blocks C3a-mediated ATP release from guinea pig platelets, with an IC50 value of 30 nM .
- Chemotaxis Inhibition : SB 290157 inhibits C3a-induced chemotaxis in a human mast cell line .
- Tau Hyperphosphorylation Inhibition : SB 290157 inhibits tau hyperphosphorylation in vitro .
- Pancreatic Islets : SB 290157 inhibits glucose-induced insulin secretion and ATP production from ex vivo human and mouse pancreatic islets .
Animal Models
- Anti-inflammatory Effects : SB 290157 exhibits anti-inflammatory properties in animal models of airway inflammation and arthritis . It inhibits neutrophil recruitment in a guinea pig LPS-induced airway neutrophilia model and reduces paw edema in a rat adjuvant-induced arthritis model .
- Stroke : SB 290157 has shown potential in limiting neuronal death by secondary phagocytosis after stroke .
Pharmacological Characterization
- SB 290157 functions as a competitive antagonist of 125I-C3a radioligand binding to rat basophilic leukemia (RBL)-2H3 cells expressing the human C3aR (RBL-C3aR), with an IC50 of 200 nM .
- SB 290157 is a functional antagonist, blocking C3a-induced C3aR internalization in a concentration-dependent manner and C3a-induced Ca2+ mobilization in RBL-C3aR cells and human neutrophils with IC50s of 27.7 and 28 nM, respectively .
- SB 290157 also inhibited C3a-induced Ca2+ mobilization of RBL-2H3 cells expressing the mouse and guinea pig C3aRs .
- SB 290157 potently inhibited C3a-mediated ATP release from guinea pig platelets and inhibited C3a-induced potentiation of the contractile response to field stimulation of perfused rat caudal artery .
Summary Table
Mechanism of Action
SB290157 trifluoroacetate exerts its effects by competitively binding to the C3a receptor, thereby blocking the interaction of C3a with its receptor . This inhibition prevents the downstream signaling events that are typically triggered by C3a, such as calcium mobilization and chemotaxis . Interestingly, the compound has also been reported to exhibit partial agonist activity at the complement component 5a receptor 2 (C5aR2), which adds complexity to its pharmacological profile .
Comparison with Similar Compounds
EG00229 Trifluoroacetate
EG00229 (N(2)-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate) shares the L-arginine trifluoroacetate backbone but differs in its substituents, featuring a benzothiadiazole-thienyl group instead of the diphenylethoxy moiety. This structural variation enhances its utility in high-performance liquid chromatography (HPLC) for precision analysis, unlike SB 290157’s pharmacological focus .
| Property | SB 290157 Trifluoroacetate | EG00229 Trifluoroacetate |
|---|---|---|
| Molecular Formula | C22H28N4O4·CF3COOH | C20H22N6O6S2·CF3COOH |
| Primary Application | C3aR antagonist (in vitro/in vivo) | HPLC-grade analytical standard |
| Solubility in DMSO | 20 mg/ml | Not specified |
| Key Structural Feature | Diphenylethoxy-acetyl group | Benzothiadiazole-thienyl group |
L-Arginine Acetate
L-Arginine acetate (CAS 71173-62-1) is a simpler derivative lacking the diphenylethoxy and trifluoroacetate groups. It serves as a biochemical reagent rather than a receptor antagonist. With a molecular weight of 234.25 g/mol (C8H18N4O4), it is a white crystalline powder with 98–101% purity and stability at room temperature .
| Property | SB 290157 Trifluoroacetate | L-Arginine Acetate |
|---|---|---|
| Molecular Weight | 526.5 g/mol | 234.25 g/mol |
| Counterion | Trifluoroacetate | Acetate |
| Storage Conditions | -20°C | Room temperature |
| Pharmacological Role | C3aR antagonist | Substrate for nitric oxide synthase |
Research Findings and Comparative Efficacy
SB 290157 in Hypertension Models
In spontaneously hypertensive rats, SB 290157 trifluoroacetate reduced angiotensin II production in vascular smooth muscle cells by blocking C3aR-mediated pathways, highlighting its specificity compared to non-C3a-targeting compounds like L-arginine acetate .
Solubility and Bioavailability
SB 290157’s solubility in DMSO (20 mg/ml) surpasses that of EG00229 (unspecified), making it more versatile for in vitro cellular assays.
Biological Activity
N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate, commonly referred to as SB290157, is a selective antagonist of the complement component 3a receptor (C3aR). This compound has garnered significant interest in various fields of biomedical research due to its unique biological activities and therapeutic potential. This article explores the biological activity of SB290157, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C22H28N4O4
- Molecular Weight : 412.48 g/mol
- CAS Number : 1140525-25-2
- Purity : ≥95% (commercially available)
SB290157 functions primarily as a competitive antagonist of the C3a receptor. By binding to C3aR, it inhibits the interaction between C3a and its receptor, thereby blocking downstream signaling pathways associated with inflammation and immune responses. Key actions include:
- Inhibition of Calcium Mobilization : SB290157 effectively blocks C3a-induced calcium mobilization in various cell types, including human neutrophils and rat basophilic leukemia (RBL) cells, with IC50 values around 27.7 nM and 28 nM respectively .
- Receptor Internalization : The compound prevents C3a-induced internalization of C3aR, indicating its role in modulating receptor availability on the cell surface .
Biological Applications
SB290157 has been extensively studied for its role in several biological processes:
- Immunology and Inflammation :
- Neuroscience :
-
Metabolic Research :
- Found to inhibit diet-induced obesity and metabolic dysfunction in animal models, suggesting a potential role in metabolic syndrome management.
-
Cancer Research :
- Investigated for its influence on tumor progression and the tumor microenvironment, particularly regarding immune evasion mechanisms.
Case Study 1: Stroke Model
In a study examining the effects of SB290157 on stroke outcomes, the compound was administered intracortically post-stroke induction. Results indicated that treatment with SB290157 significantly reduced neuronal death and limited inflammatory responses mediated by microglial activation .
Case Study 2: Airway Neutrophilia
In guinea pig models of LPS-induced airway neutrophilia, administration of SB290157 led to a marked decrease in neutrophil infiltration into lung tissues, demonstrating its potential as a therapeutic agent for inflammatory lung diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Selectivity | IC50 (nM) |
|---|---|---|---|
| SB290157 | C3aR antagonist | High | 27.7 |
| N2-[(2,2-diphenylethoxy)acetyl]-L-arginine | C3aR antagonist | Moderate | Not specified |
| C5aR antagonists | Target C5a receptors | Variable | Not specified |
Q & A
*1. Basic: What are the recommended methods for synthesizing and purifying N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate (SB 290157)?
The synthesis typically involves coupling 2-(2,2-diphenylethoxy)acetic acid to L-arginine via a peptide bond formation, followed by salt formation with trifluoroacetic acid (TFA). Purification is critical due to the compound’s hygroscopic nature. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is recommended for isolating the trifluoroacetate salt . Solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20–25 mg/mL) facilitates handling during synthesis .
Advanced: How does the trifluoroacetate counterion influence the compound’s physicochemical stability in aqueous buffers?
Trifluoroacetate (TFA) can form ion pairs with the cationic arginine moiety, enhancing solubility in organic solvents but potentially destabilizing aqueous solutions due to pH sensitivity. Researchers must account for TFA’s volatility and acidity (pKa ~0.3) during buffer preparation. For long-term stability, lyophilization after adjusting to neutral pH (e.g., with ammonium bicarbonate) is advised. NMR spectroscopy (e.g., NMR) can monitor TFA dissociation in solution .
Basic: What analytical techniques are suitable for characterizing this compound’s purity and structure?
- HPLC : Use a C18 column with UV detection at 210–220 nm for purity assessment (>98% by area) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 526.5 (M+H) .
- NMR : and NMR in deuterated DMSO or DO resolve structural features, such as the diphenylethoxy group (~7.2–7.4 ppm aromatic protons) and arginine backbone .
Advanced: How can researchers resolve contradictions in reported solubility data across studies?
Discrepancies often arise from solvent purity, temperature, and hydration state. For example, solubility in ethanol is ≤30 mg/mL , but variations may occur due to residual water content. Methodological standardization is critical:
- Use Karl Fischer titration to verify solvent dryness.
- Perform gravimetric analysis under inert atmosphere.
- Compare results with structurally similar TFA salts (e.g., L-arginine bis(trifluoroacetate)) to identify trends .
Advanced: What experimental design considerations are essential for studying this compound’s role as a C5a receptor antagonist?
- Binding Assays : Use radiolabeled -C5a in competitive binding studies with human neutrophils or transfected HEK293 cells expressing C5aR.
- Dose-Response : Test concentrations from 1 nM to 100 μM, accounting for TFA’s potential interference in cell viability assays.
- Controls : Include a TFA-only control to isolate counterion effects .
Advanced: How does the compound’s crystal packing influence its nonlinear optical (NLO) properties in material science applications?
The trifluoroacetate anion contributes to asymmetric crystal structures via hydrogen bonding with the arginine guanidinium group. Studies on related L-arginine trifluoroacetate crystals show second-harmonic generation (SHG) efficiency 1.5× higher than potassium dihydrogen phosphate (KDP). Polarized light microscopy and X-ray diffraction can correlate crystal morphology (e.g., needle-like vs. plate-like) with NLO performance .
Advanced: What challenges arise when substituting the trifluoroacetate ligand in coordination chemistry applications?
In gold(I) complexes, TFA ligands exhibit labile binding, enabling substitution with nitrogen donors (e.g., bipyridine) or phosphines. Characterization via X-ray crystallography and NMR is critical to confirm ligand exchange. However, residual TFA can complicate elemental analysis, requiring rigorous washing with ether or hexane .
Basic: What solvent systems are optimal for preparing stock solutions in biological assays?
For in vitro studies, dissolve the compound in DMSO (20 mg/mL) and dilute in PBS or culture medium to ≤0.1% DMSO to avoid cytotoxicity. For in vivo applications, consider saline with 5% dextrose, adjusting pH to 7.4 to minimize TFA-mediated acidity .
Advanced: How can researchers mitigate batch-to-batch variability in synthesis?
- Quality Control : Enforce strict HPLC purity thresholds (>98%) and monitor byproducts (e.g., free arginine) via ion-pair chromatography.
- Crystallization : Recrystallize from ethanol/water mixtures (3:1 v/v) to ensure consistent salt stoichiometry .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) using C5a receptor (PDB ID: 6C1Q) can model binding poses. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the ligand’s conformation, highlighting key interactions like hydrogen bonds between the acetyloxy group and Arg206 residue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
